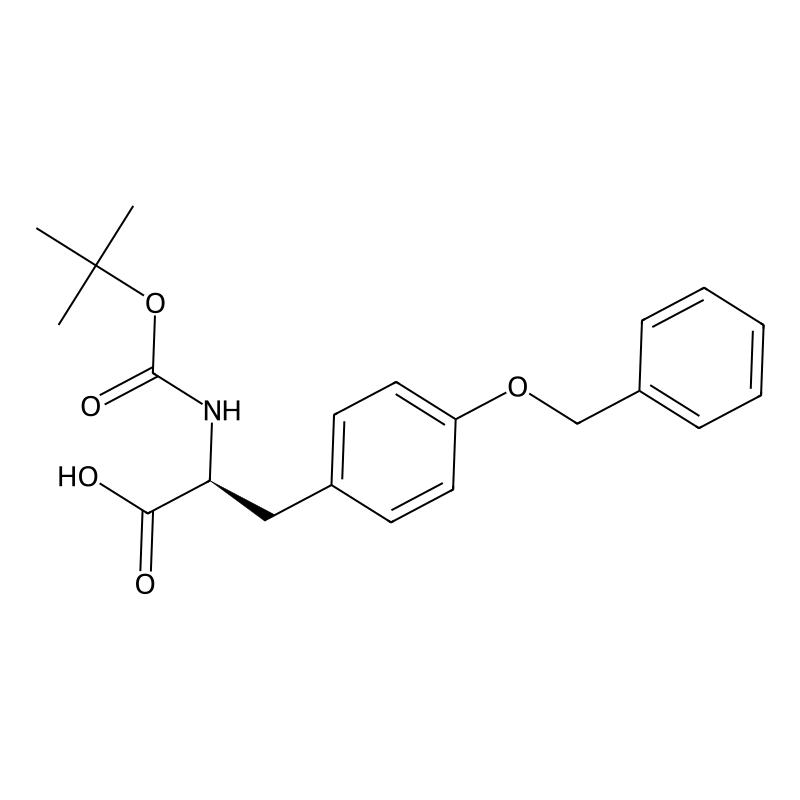

Boc-Tyr(Bzl)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Boc-O-benzyl-L-tyrosine is a valuable building block in the field of peptide synthesis. The "Boc" protecting group shields the amino group (NH2) of tyrosine, while the "benzyl" protecting group shields the hydroxyl group (OH) on the side chain. This selective protection allows researchers to control the order of bond formation during peptide chain assembly.

Several methods utilize Boc-O-benzyl-L-tyrosine for peptide synthesis, including:

- Solid-phase peptide synthesis (SPPS): This technique involves attaching the C-terminal amino acid (often Boc-O-benzyl-L-tyrosine) to a solid support and then sequentially coupling protected amino acids to build the peptide chain. The benzyl and Boc protecting groups are then removed to reveal the final peptide .

Synthesis of Bioactive Molecules

Beyond peptides, Boc-O-benzyl-L-tyrosine serves as a starting material for the synthesis of various bioactive molecules. These molecules often mimic the structural features of natural products and could potentially possess therapeutic properties.

For example, researchers have used Boc-O-benzyl-L-tyrosine to synthesize:

- Tyrosine-derived inhibitors: These molecules target specific enzymes or receptors and could be explored for their potential in treating various diseases .

- Tyrosine-conjugated nanoparticles: These nanocarriers can be designed to deliver drugs or diagnostic agents to specific tissues in the body .

Studies on Protein-Tyrosine Kinases (PTKs)

Boc-O-benzyl-L-tyrosine plays a role in studies investigating protein-tyrosine kinases (PTKs). These enzymes play a crucial role in various cellular processes, and their dysregulation is linked to several diseases, including cancer.

Researchers utilize Boc-O-benzyl-L-tyrosine to:

- Develop selective PTK inhibitors: By modifying the structure of Boc-O-benzyl-L-tyrosine, scientists can create molecules that bind to and inhibit specific PTKs, potentially offering therapeutic avenues for PTK-related diseases .

- Study PTK substrate specificity: By analyzing the interaction between PTKs and Boc-O-benzyl-L-tyrosine or its derivatives, researchers can gain insights into the specific amino acid sequences that PTKs recognize and phosphorylate .

Boc-Tyrosine (Benzyloxy)-Hydroxyl is a synthetic derivative of the amino acid tyrosine, characterized by the presence of a tert-butyloxycarbonyl (Boc) group protecting the amino group and a benzyloxy (Bzl) group protecting the hydroxyl group. This compound is commonly utilized in peptide synthesis, as the protective groups help prevent unwanted side reactions during the synthesis process. The molecular formula for Boc-Tyrosine (Benzyloxy)-Hydroxyl is C21H25NO5, with a molecular weight of approximately 371.43 g/mol .

Boc-O-benzyl-L-tyrosine itself doesn't have a specific mechanism of action. It serves as a building block for creating peptides with diverse functionalities. The specific mechanism of action of the resulting peptides depends on their amino acid sequence and structure, which dictates their interaction with other molecules in biological systems [].

- Dust Inhalation: Avoid inhaling dust particles as it can irritate the respiratory tract.

- Skin and Eye Contact: The compound may cause mild skin or eye irritation upon contact. Wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling.

- Proper Disposal: Follow recommended disposal procedures for organic laboratory waste.

Boc-Tyrosine (Benzyloxy)-Hydroxyl is versatile in terms of chemical reactivity and can undergo several types of reactions:

- Deprotection Reactions: The Boc and Bzl groups can be removed under specific acidic conditions, typically using trifluoroacetic acid for Boc and hydrogenation for Bzl.

- Substitution Reactions: The compound can participate in substitution reactions where functional groups can replace the protective groups or react with other nucleophiles.

- Reduction Reactions: The nitro group, if present, can be reduced to an amino group using hydrogen gas with a catalyst or metal hydrides.

These reactions are critical in synthesizing various derivatives of tyrosine and constructing peptides.

Boc-Tyrosine (Benzyloxy)-Hydroxyl plays a significant role in biological research, particularly in peptide synthesis. Its protective groups allow for selective reactions that lead to the formation of biologically relevant peptides. Peptides synthesized from this compound may exhibit various biological activities, including hormone-like effects, enzyme inhibition, and receptor binding capabilities. Additionally, tyrosine derivatives are known to influence neurotransmitter synthesis and may play roles in signaling pathways related to mood and cognition .

The synthesis of Boc-Tyrosine (Benzyloxy)-Hydroxyl typically involves several key steps:

- Protection of the Amino Group: D-tyrosine is reacted with di-tert-butyl dicarbonate in the presence of a base like triethylamine to introduce the Boc group.

- Protection of the Hydroxyl Group: The Boc-protected tyrosine is then treated with benzyl bromide to attach the benzyloxy group.

- Nitration (if applicable): If further functionalization is desired, nitration can be performed using nitrating agents such as nitric acid .

This multi-step process ensures that both functional groups are adequately protected, allowing for subsequent chemical modifications.

Boc-Tyrosine (Benzyloxy)-Hydroxyl has several applications in scientific research:

- Peptide Synthesis: It serves as a protected amino acid in solid-phase peptide synthesis, facilitating the stepwise construction of peptides.

- Bioconjugation Studies: The compound can be utilized to introduce specific functional groups into peptides for bioconjugation purposes.

- Drug Development: Modified peptides containing this compound are explored for therapeutic potential, including drug screening and development .

Research involving Boc-Tyrosine (Benzyloxy)-Hydroxyl often focuses on its interactions within peptide structures. Studies have shown that peptides synthesized with this compound can exhibit enhanced stability and bioactivity due to the strategic placement of protective groups. Additionally, interaction studies may investigate how these peptides bind to receptors or enzymes, providing insights into their potential therapeutic uses .

Several compounds share structural similarities with Boc-Tyrosine (Benzyloxy)-Hydroxyl. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Boc-Tyrosine-OH | Lacks benzyloxy protection | Simpler structure, less steric hindrance |

| Boc-L-Tyrosine(Benzyloxy)-OH | L-isomer variant | Different stereochemical properties |

| Boc-D-Tyrosine(Benzyloxy)-OH | D-isomer variant | Potentially different biological activities |

Uniqueness

Boc-Tyrosine (Benzyloxy)-Hydroxyl stands out due to its unique combination of protective groups that allow for greater flexibility during peptide synthesis. The presence of both the Boc and benzyloxy groups provides enhanced stability against side reactions while enabling further functionalization through selective deprotection processes .

Stepwise Synthesis from L-Tyrosine Precursors

The synthesis of N-tert-butoxycarbonyl-O-benzyl-L-tyrosine begins with L-tyrosine as the fundamental starting material, requiring a systematic stepwise approach to achieve selective protection of both amino and hydroxyl functional groups [5]. The initial step involves the preparation of L-tyrosine methyl ester through esterification under acidic conditions [31]. This esterification is typically accomplished using methanol in the presence of thionyl chloride at reflux temperature for three hours, followed by evaporation of the solvent [31]. The reaction proceeds quantitatively, providing the methyl ester hydrochloride as an intermediate that facilitates subsequent protection steps [31].

Research findings demonstrate that the esterification reaction using thionyl chloride in methanol achieves complete conversion of L-tyrosine to its methyl ester derivative [31]. The reaction mechanism involves protonation of the carboxylic acid followed by nucleophilic attack by methanol, with thionyl chloride serving as both an activating agent and a dehydrating reagent [30]. Temperature control during this process is critical, with optimal results obtained at reflux conditions between 50°C and 120°C [30].

Alternative esterification methods have been investigated, including the use of chlorosulfonic acid as a catalyst [30]. This approach involves suspending the amino acid in the alcohol, followed by dropwise addition of chlorosulfonic acid over 4-10 minutes [30]. The reaction mixture is then heated to the desired temperature and maintained for 10 minutes to 10 hours depending on the specific conditions [30]. Recovery of the ester involves evaporation of the alcohol and extraction at increased pH using organic solvents such as toluene, dichloromethane, or methylisobutylketone [30].

The sequential protection strategy requires careful consideration of reaction order to prevent unwanted side reactions [5]. Studies have shown that direct protection of L-tyrosine without prior esterification can lead to decreased yields due to competing reactions involving the free carboxylic acid group [3]. The stepwise approach ensures selective modification of each functional group while maintaining the stereochemical integrity of the L-tyrosine backbone [5].

Boc Protection Strategies Using Di-tert-butyl Dicarbonate

The N-tert-butoxycarbonyl protection of amino groups represents a fundamental transformation in peptide synthesis, utilizing di-tert-butyl dicarbonate as the primary reagent [9]. This protection strategy involves the reaction of the amino group with di-tert-butyl dicarbonate under basic conditions to form a stable carbamate linkage [9]. The reaction mechanism proceeds through nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butyl carbonate [9].

Research has established optimal reaction conditions for Boc protection using various solvent systems and bases [10]. The most commonly employed conditions involve dissolving the amino acid derivative in a mixture of dioxane and water in a 2:1 ratio, followed by addition of sodium hydroxide and sodium bicarbonate [5]. Di-tert-butyl dicarbonate is then added at 0°C, and the reaction mixture is stirred for 15 hours at room temperature [5]. This protocol consistently achieves yields of 91% for the Boc protection of O-benzyl-L-tyrosine [5].

Alternative solvent systems have been investigated to optimize reaction efficiency [10]. Tetrahydrofuran at 40°C provides effective conditions for Boc protection, while acetonitrile with 4-dimethylaminopyridine as base offers another viable approach [9]. Water-based reactions using simple stirring of the amine and di-tert-butyl dicarbonate suspended in water at ambient temperature represent an environmentally friendly on-water reaction approach [9].

The choice of base significantly influences reaction outcomes [12]. Common bases employed include sodium hydroxide, 4-dimethylaminopyridine, and sodium bicarbonate [10]. Sodium hydroxide provides strong basic conditions that facilitate rapid deprotonation of the amino group, while 4-dimethylaminopyridine offers nucleophilic catalysis that enhances reaction rates [12]. The base-to-substrate ratio typically ranges from 1.0 to 1.5 equivalents to ensure complete deprotonation while minimizing side reactions [10].

Temperature control during Boc protection is essential for achieving optimal yields [10]. Reactions performed at 0°C during di-tert-butyl dicarbonate addition prevent decomposition of the reagent, while subsequent warming to room temperature allows complete conversion [10]. Extended reaction times of 15-20 hours ensure maximum conversion, particularly for sterically hindered substrates [12].

| Reaction Conditions | Solvent System | Base | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Standard Protocol | Dioxane:Water (2:1) | NaOH/NaHCO₃ | 0°C to RT | 15 h | 91% [5] |

| THF Method | Tetrahydrofuran | NaOH | 40°C | 12 h | 85-90% [10] |

| Acetonitrile System | Acetonitrile | DMAP | RT | 8 h | 80-85% [9] |

| Aqueous Method | Water | NaOH | RT | 24 h | 75-80% [9] |

Benzylation of Hydroxyl Group: Reagents and Conditions

The benzylation of the tyrosine hydroxyl group employs the Williamson ether synthesis mechanism, utilizing benzyl bromide as the primary alkylating agent [34]. This reaction proceeds through an SN2 mechanism where the phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide [34]. The reaction requires basic conditions to generate the phenoxide anion from the phenolic hydroxyl group [37].

Research has demonstrated that benzylation of tyrosine derivatives can be accomplished using various methodological approaches [5]. The copper-mediated benzylation method involves dissolving L-tyrosine in sodium hydroxide solution, followed by addition of copper sulfate pentahydrate to form a copper complex [5]. This mixture is heated at 60°C for 15 minutes, cooled to room temperature, and treated with methanol [5]. Addition of benzyl bromide under these conditions results in selective O-benzylation with yields of 60% [5].

Alternative benzylation protocols utilize sodium hydride as the base in dimethylformamide solvent [4]. This approach involves treating the phenolic substrate with sodium hydride to generate the phenoxide anion, followed by addition of benzyl bromide [4]. The reaction typically proceeds at room temperature or under mild heating conditions [15]. Zinc-mediated benzylation represents another effective strategy, utilizing zinc chloride and zinc oxide in combination with triethylamine [15].

The choice of benzylating agent significantly influences reaction outcomes [17]. Benzyl bromide provides the most efficient benzylation due to its excellent leaving group properties, while benzyl chloride results in slower reaction rates and increased formation of homocoupling byproducts [17]. Benzyl alcohol proves ineffective under standard Williamson ether synthesis conditions [17].

Solvent selection plays a crucial role in benzylation efficiency [16]. Dimethylformamide serves as an excellent polar aprotic solvent that stabilizes the phenoxide anion while facilitating nucleophilic substitution [16]. Toluene, as a nonpolar aprotic solvent, provides different selectivity patterns, often favoring C-alkylation over O-alkylation under heterogeneous conditions [16]. Mixed solvent systems, such as methanol-water combinations, offer improved solubility for both reactants and products [5].

Base selection determines the efficiency of phenoxide formation [16]. Potassium fluoride in dimethylformamide provides excellent results for O-alkylation reactions [16]. Sodium hydroxide offers strong basic conditions suitable for quantitative phenoxide formation [5]. Potassium carbonate represents a milder base that minimizes side reactions while maintaining adequate basicity for efficient benzylation [15].

| Benzylation Method | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Copper-Mediated | NaOH | MeOH:Water | 60°C | 4 h | 60% [5] |

| Sodium Hydride | NaH | DMF | RT | 12 h | 70-80% [4] |

| Zinc-Mediated | ZnCl₂/ZnO/Et₃N | DMF | 110°C | 5 h | 85% [15] |

| Phase Transfer | KF/R₄NBr | Water:Organic | 60°C | 4-10 h | 60% [16] |

Purification Techniques: Crystallization vs. Chromatography

The purification of N-tert-butoxycarbonyl-O-benzyl-L-tyrosine requires careful selection of appropriate techniques to achieve the desired purity levels while maintaining product integrity [18]. Two primary approaches dominate the purification landscape: crystallization and chromatographic methods, each offering distinct advantages depending on the specific requirements and scale of operation [19].

Crystallization represents a highly effective purification method for amino acid derivatives, particularly when the target compound exhibits favorable crystallization properties [18]. The crystallization process for peptide-related compounds typically requires purity levels of no less than 95% before attempting crystal formation [18]. Research has demonstrated that crystallization can serve both as a purification technique and as a method for structural characterization [19].

The evaporation method constitutes the most commonly employed crystallization approach for small peptides and amino acid derivatives [18]. This technique involves preparing a saturated solution by gradually increasing the compound concentration until maximum solubility is reached [18]. The reservoir must be sufficiently wide to facilitate crystal recovery while being covered with a perforated film to control evaporation rates [18]. Optimal crystal size for amino acid derivatives ranges from 0.2 to 1.0 millimeters to ensure adequate structural integrity while avoiding distortion [18].

Solvent selection significantly influences crystallization outcomes [19]. Aqueous solutions containing various buffers, pH ranges, salts, additives, and cryogenic protectants provide the foundation for successful crystallization screening [19]. The pre-crystallization test typically employs three different concentrations (5, 10, and 20 milligrams per milliliter) to determine optimal conditions [19]. Concentrations of 10 milligrams per milliliter frequently provide the best results for amino acid derivatives [19].

Column chromatography offers superior resolution and versatility for complex purification challenges [31]. Silica gel chromatography represents the most widely employed chromatographic method for Boc-protected amino acids [31]. The typical mobile phase system utilizes hexane and ethyl acetate mixtures, with ratios optimized based on the polarity of the target compound [31]. For N-tert-butoxycarbonyl-O-benzyl-L-tyrosine, a hexane:ethyl acetate ratio of 6:4 provides effective separation [2].

Flash chromatography enables rapid purification with excellent resolution [31]. This technique involves loading the crude reaction mixture onto a silica gel column and eluting with appropriate solvent gradients [31]. The method consistently achieves high purity levels while minimizing product loss through decomposition or irreversible adsorption [31].

High-performance liquid chromatography represents the gold standard for analytical purity assessment and preparative purification [24]. Reverse-phase systems utilizing C18 columns provide excellent separation of amino acid derivatives [24]. The mobile phase typically consists of acetonitrile-water gradients with appropriate buffer systems to maintain optimal pH conditions [24].

Comparative analysis reveals that crystallization offers advantages for large-scale operations where high purity is required, while chromatographic methods provide superior flexibility for research-scale operations [19]. Crystallization achieves exceptional purity levels (typically >99%) but requires favorable crystallization properties and longer processing times [18]. Chromatographic purification offers rapid processing and broad applicability but may require multiple purification cycles to achieve crystallization-level purity [24].

| Purification Method | Purity Achieved | Processing Time | Scalability | Cost | Selectivity |

|---|---|---|---|---|---|

| Recrystallization | >99% | 24-72 h | High | Low | Moderate |

| Flash Chromatography | 95-98% | 2-6 h | Moderate | Moderate | High |

| HPLC (Preparative) | >99% | 1-3 h | Low | High | Excellent |

| Column Chromatography | 90-95% | 4-12 h | Moderate | Low | Good |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant